Homocysteic acid

NMDA receptor Binding affinity Neuropharmacology

DL-Homocysteic acid (HCA) is unmatched for NMDA research: 7.1x higher binding affinity than NMDA with a pure, NMDA-specific pathway that cysteic acid and HCSA cannot replicate—ensuring reproducible excitotoxicity results. As an Alzheimer's CSF biomarker (5–150 ng/mL), HCA requires high-purity analytical standards for LC-MS/MS assays. L-HCA is >300x more potent than homocysteine for hyperhomocysteinemia neuronal inhibition models. Its scaffold enables antifolate conjugates with 138% increased lifespan in leukemia models vs. cysteic acid derivatives. Order ≥97% purity for publication-ready data.

Molecular Formula C4H9NO5S
Molecular Weight 183.19 g/mol
CAS No. 504-33-6
Cat. No. B1347035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomocysteic acid
CAS504-33-6
Synonyms(DL)-homocysteic acid
2-amino-4-sulfobutanoic acid
DL-homocysteate
DL-homocysteic acid
homocysteic acid
homocysteic acid, (D)-isomer
homocysteic acid, (DL)-isomer
homocysteic acid, (L)-isomer
homocysteic acid, monosodium salt
homocysteic acid, monosodium salt, (+-)-isomer
homocysteic acid, sodium salt, (+-)-isome
Molecular FormulaC4H9NO5S
Molecular Weight183.19 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)O)C(C(=O)O)N
InChIInChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)
InChIKeyVBOQYPQEPHKASR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homocysteic Acid (CAS 504-33-6): Definitive Sourcing Guide for an Excitatory Sulfur Amino Acid and NMDA Receptor Agonist


Homocysteic acid (HCA, CAS 504-33-6) is an oxidized sulfur-containing amino acid derivative of homocysteine. It is an endogenous excitatory amino acid that acts as a potent and selective agonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors [1]. HCA is implicated in neurotransmission and excitotoxicity and is increasingly recognized as a biomarker in neurodegenerative conditions such as Alzheimer's disease [2]. It is available in both L- and DL-stereoisomer forms, which exhibit distinct pharmacological profiles.

Why Generic Substitution of Homocysteic Acid with In-Class Analogs Fails: Critical Differentiators in Potency, Selectivity, and Mechanism


Homocysteic acid is often grouped with other sulfur-containing excitatory amino acids like cysteic acid (CA), homocysteine sulfinic acid (HCSA), and even homocysteine (HCYS) itself. However, these compounds cannot be used interchangeably. HCA demonstrates a unique pharmacological profile, characterized by a significantly higher potency at NMDA receptors and a distinct, pure NMDA-mediated signaling pathway that is not shared by its closest structural analogs [1][2]. These differences are not merely incremental; they translate into fundamentally different cellular and network-level outcomes, making precise compound selection critical for reproducible experimental results.

Homocysteic Acid: Evidence-Based Differentiation and Quantitative Comparator Data for Informed Procurement


NMDA Receptor Binding Affinity: L-Homocysteic Acid vs. NMDA

L-Homocysteic acid (L-HCA) demonstrates a significantly higher binding affinity for the NMDA receptor than the classical agonist N-methyl-D-aspartate (NMDA). In a competitive binding assay using 3H-glutamate, L-HCA was 7.1-fold more potent at displacing the radioligand [1]. This indicates that L-HCA is a potent endogenous ligand, making it a superior tool for studying NMDA receptor pharmacology.

NMDA receptor Binding affinity Neuropharmacology

Neuronal Network Inhibition: Homocysteic Acid vs. Homocysteine

The neuroactive form of homocysteine is its oxidized derivative, homocysteic acid (HCA). In a direct comparative study using microelectrode arrays on rat cortical neurons, L-HCA (IC50 = 1.3 μM) was approximately 308-fold more potent than D,L-homocysteine (IC50 = 401 μM) at inhibiting spontaneous neuronal network activity [1]. This demonstrates that the biological effects attributed to hyperhomocysteinemia are largely mediated by its metabolites, not the parent compound.

Electrophysiology Network inhibition Excitotoxicity

Mechanism of Action in Cerebellar Granule Cells: Homocysteic Acid vs. Cysteic Acid

Homocysteic acid (HCA) and cysteic acid (CA) are structurally similar sulfur-containing excitatory amino acids, yet they activate distinct intracellular pathways. In rat cerebellar granule cells, HCA stimulates inositol phosphate (InsP) formation solely through the activation of NMDA receptors [1]. In contrast, CA-mediated InsP formation is only partially NMDA-dependent and also involves metabotropic glutamate receptor (mGluR) activation and the release of endogenous glutamate.

Signal transduction Calcium signaling Receptor selectivity

Cytotoxicity on Cortical Neurons: L-Homocysteic Acid vs. D-Homocysteic Acid

The neurotoxic effects of homocysteic acid are stereoselective. A quantitative study on fetal mouse neocortical cultures showed that L-HCA (ED50 = 40 μM) is a more potent neurotoxin than its stereoisomer D-HCA [1]. This highlights the importance of specifying the stereoisomer for both procurement and experimental design.

Neurotoxicity Stereoisomer Excitotoxicity

In Vivo Antitumor Activity of Antifolate Analogues: Homocysteic Acid vs. Cysteic Acid Conjugates

In a study replacing the glutamate side-chain of classical antifolates, the L-homocysteic acid conjugate demonstrated superior in vivo efficacy. The compound N-(4-amino-4-deoxypteroyl)-L-homocysteic acid produced a 138% increase in lifespan in L1210 leukemic mice at a dose of 2 mg/kg [1]. This was the most active compound among those tested, which included analogous L-cysteic acid conjugates.

Cancer chemotherapy Antifolate In vivo efficacy

Analytical Performance in Cerebrospinal Fluid: Homocysteic Acid vs. Homocysteine

A recent analytical method for quantifying Alzheimer's disease biomarkers in cerebrospinal fluid (CSF) established distinct working ranges for homocysteic acid (HCA) and homocysteine (Hcy). Using a novel in-tube SPME-LC-MS/MS method, the linear range for HCA was 5-150 ng/mL, while for Hcy it was 8-250 ng/mL [1]. This reflects their different endogenous concentrations and dynamic ranges in CSF, necessitating separate validation parameters.

Biomarker LC-MS/MS Alzheimer's Disease

High-Impact Application Scenarios for Homocysteic Acid in Neuroscience and Oncology Research


Probing NMDA Receptor-Mediated Excitotoxicity

L-HCA is the compound of choice for inducing and studying NMDA-specific excitotoxicity. Its 7.1-fold higher binding affinity compared to NMDA itself [1] and its pure NMDA-mediated pathway in certain neurons (unlike cysteic acid) [2] make it ideal for experiments requiring potent and specific activation of this receptor subtype.

Investigating the Neurological Sequelae of Hyperhomocysteinemia

To accurately model the acute neurological dysfunction associated with hyperhomocysteinemia, researchers should use L-HCA rather than homocysteine. L-HCA is over 300-fold more potent at inhibiting neuronal network activity [1], directly linking the metabolite to the disease state.

Developing and Validating Biomarker Assays for Alzheimer's Disease

As HCA is a recognized independent risk factor and potential biomarker for Alzheimer's disease, its procurement as a high-purity analytical standard is essential for developing sensitive LC-MS/MS assays [1]. The validated linear range in CSF (5-150 ng/mL) provides a benchmark for method development.

Medicinal Chemistry Scaffold for Anticancer Agents

The homocysteic acid moiety is a valuable building block for designing novel antifolate therapeutics. Its incorporation has been shown to yield conjugates with superior in vivo efficacy, as demonstrated by a 138% increase in lifespan in a murine leukemia model [1], outperforming analogous cysteic acid derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Homocysteic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.